

Application Note: Ortho-Selective 1,1-Difluoroethylation of Phenols

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Compound of Interest

Compound Name: 2-(1,1-Difluoroethyl)phenol

Cat. No.: B11768656

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Executive Summary

The introduction of the 1,1-difluoroethyl group (

) is a potent strategy in medicinal chemistry, acting as a lipophilic bioisostere for ethyl or isopropyl groups while mitigating metabolic liability. Unlike the widely established trifluoromethylation, the installation of the

moiety onto electron-rich arenes (phenols) presents unique challenges due to the specific stability and reactivity of the 1,1-difluoroethyl radical.

This guide details the use of Sodium 1,1-Difluoroethylsulfinate (

) as the primary reagent. This bench-stable solid serves as a modular radical precursor, enabling innate ortho-selectivity on phenols through electronic guidance, bypassing the need for pre-functionalized handles (e.g., halides/boronic acids).

Core Reagent & Mechanism

The Reagent: Sodium 1,1-Difluoroethylsulfinate[1][2]

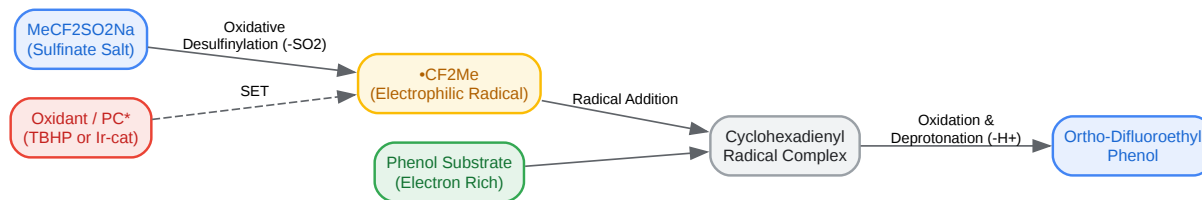
- Chemical Formula:

- Role: Precursor to the electrophilic 1,1-difluoroethyl radical ().
- Advantages:
 - Stability: Air- and moisture-stable solid (unlike gaseous or sensitive iodides).
 - Selectivity: Generates an electrophilic radical that preferentially attacks the electron-rich ortho- and para-positions of phenols.
 - Scalability: Compatible with batch and flow chemistry setups.

Mechanistic Pathway

The reaction proceeds via a radical oxidative desulfinylation.

- Oxidation: The sulfinate anion is oxidized (by TBHP or a photocatalyst) to a sulfonyl radical.
- Desulfinylation: Rapid extrusion of SO_2 generates the key α -sulfonyl radical.
- Addition: The electrophilic α -sulfonyl radical attacks the phenol ring. Due to the hydroxyl group's strong electron-donating effect (+M), the ortho and para positions are activated. Ortho-selectivity is often enhanced by H-bonding interactions or when the para-position is blocked.
- Rearomatization: Oxidation of the radical intermediate and loss of a proton restores aromaticity.



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Figure 1: Mechanistic pathway for radical 1,1-difluoroethylation using sulfinate salts. The electrophilic radical selectively targets the electron-rich ortho-position.

Experimental Protocols

Two protocols are provided: Method A (Chemical Oxidation) for robustness and scale, and Method B (Photoredox Catalysis) for milder conditions and higher functional group tolerance.

Method A: Chemical Oxidation (Robust & Scalable)

Best for simple phenols and gram-scale synthesis.

Reagents:

- Substrate: Phenol (1.0 equiv)
- Reagent: Sodium 1,1-difluoroethylsulfinate (2.0 - 3.0 equiv)
- Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)
- Solvent: DCM/Water (2:1 biphasic mixture) or DMSO
- Temperature: Ambient to 40 °C

Protocol Steps:

- Setup: To a vial equipped with a magnetic stir bar, add the Phenol (0.5 mmol) and Sodium 1,1-difluoroethylsulfinate (1.5 mmol, 3.0 equiv).

- Solvent: Add DCM (2.0 mL) and Water (1.0 mL). The biphasic system helps regulate radical concentration and solubilize the sulfinate.
- Initiation: Add TBHP (70% aq., 2.5 mmol, 5.0 equiv) dropwise under vigorous stirring.
- Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. Note: If conversion is low after 6h, mild heating to 40 °C can accelerate desulfinylation.
- Workup: Quench with sat. aq.

(to neutralize excess peroxide). Extract with DCM (3x). Dry combined organics over .
- Purification: Concentrate and purify via silica gel chromatography.

Method B: Visible-Light Photoredox (High Precision)

Best for complex substrates, peptides, or late-stage functionalization.

Reagents:

- Substrate: Phenol (1.0 equiv)
- Reagent: Sodium 1,1-difluoroethylsulfinate (2.0 equiv)
- Photocatalyst:

(1-2 mol%)
- Oxidant (Terminal): Persulfate () or Air (depending on specific cycle)
- Solvent: DMSO or MeCN/H₂O
- Light Source: Blue LEDs (450 nm)

Protocol Steps:

- Setup: In a glass vial, combine Phenol (0.2 mmol), Sulfinate Reagent (0.4 mmol), and Ir-Photocatalyst (2.0 mg).
- Inert Atmosphere: Cycle

/Vacuum 3 times to remove oxygen (unless using an aerobic protocol).
- Solvent: Add degassed DMSO (2.0 mL).
- Irradiation: Place the vial 2-3 cm from a Blue LED strip. Stir for 18 hours. Fan cooling is recommended to maintain ambient temperature.
- Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

Data & Optimization Guide

Table 1: Optimization Parameters for Ortho-Selectivity

Parameter	Recommendation	Rationale
Stoichiometry	3.0 equiv Sulfinate	Radical generation is inefficient; excess reagent ensures high conversion.
Solvent System	DCM/Water (2:1)	Water solubilizes the salt; DCM solubilizes the phenol. Phase transfer aids reaction control.
pH Control	Slightly Acidic (TFA additive)	Optional: Adding 1.0 equiv TFA can protonate the sulfinate, facilitating radical formation in some cases.
Blocking Groups	Para-substitution	If the para-position is open, it competes. Para-blocked phenols yield exclusive ortho-products.
Temperature	20–40 °C	Avoid high heat (>60 °C) to prevent radical decomposition or polymerization.

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